molecular formula C32H18N12O8Zn B566474 ZINC(II)TETRANITROPHTHALOCYANINE CAS No. 100043-01-4

ZINC(II)TETRANITROPHTHALOCYANINE

Cat. No.: B566474
CAS No.: 100043-01-4
M. Wt: 763.952
InChI Key: ACXCWUPLKFPIAD-UHFFFAOYSA-N
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Description

Zinc(II) tetranitrophthalocyanine is a complex organic compound with the molecular formula C₃₂H₁₂N₁₂O₈Zn. It belongs to the family of phthalocyanines, which are known for their vibrant colors and extensive applications in various fields. This compound is characterized by the presence of four nitro groups attached to the phthalocyanine ring, which significantly influences its chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of zinc salts with tetranitrophthalocyanine precursors under controlled conditions. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate and a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of Zinc(II) tetranitrophthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced as a powder, which can be further processed into various forms depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Zinc(II) tetranitrophthalocyanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zinc(II) tetranitrophthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Zinc phthalocyanine: Lacks the nitro groups, making it less reactive but still useful in similar applications.

    Copper phthalocyanine: Similar structure but with copper as the central metal ion, offering different electronic properties.

    Iron phthalocyanine: Contains iron, which imparts unique catalytic properties.

Uniqueness

Zinc(II) tetranitrophthalocyanine stands out due to the presence of nitro groups, which enhance its reactivity and make it suitable for a broader range of applications, particularly in photodynamic therapy and as a catalyst in organic reactions .

Properties

CAS No.

100043-01-4

Molecular Formula

C32H18N12O8Zn

Molecular Weight

763.952

InChI

InChI=1S/C32H18N12O8.Zn/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12,33,36-40H;/q-2;+2

InChI Key

ACXCWUPLKFPIAD-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(=C2C=C1[N+](=O)[O-])NC4=C5C=CC(=CC5=C([N-]4)NC6=C7C=CC(=CC7=C(N6)NC8=C9C=CC(=CC9=C(N3)[N-]8)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2]

Origin of Product

United States

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